(2-iso-propyloxynaphthalen-1-yl)magnesium bromide
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Overview
Description
(2-iso-propyloxynaphthalen-1-yl)magnesium bromide is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a (2-iso-propyloxynaphthalen-1-yl) group. It is typically used in solution form, often in tetrahydrofuran (THF), to facilitate its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-iso-propyloxynaphthalen-1-yl)magnesium bromide involves the reaction of (2-iso-propyloxynaphthalen-1-yl) bromide with magnesium metal in an anhydrous solvent such as THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
(2−iso−propyloxynaphthalen−1−yl)Br+Mg→(2−iso−propyloxynaphthalen−1−yl)MgBr
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems. The reaction is monitored to ensure complete conversion of the starting materials and to maintain the desired concentration of the Grignard reagent in the solution.
Chemical Reactions Analysis
Types of Reactions
(2-iso-propyloxynaphthalen-1-yl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Can participate in substitution reactions with halides.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of an acid workup to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides to form new carbon-carbon bonds.
Epoxides: Opens epoxide rings to form alcohols.
Major Products Formed
Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used.
Alkanes: Formed through coupling reactions with alkyl halides.
Epoxide Derivatives: Alcohols formed from the ring-opening of epoxides.
Scientific Research Applications
(2-iso-propyloxynaphthalen-1-yl)magnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of intermediates for drug development.
Material Science: Utilized in the preparation of conducting polymers and other advanced materials.
Catalysis: Acts as a catalyst in certain polymerization reactions.
Mechanism of Action
The mechanism of action of (2-iso-propyloxynaphthalen-1-yl)magnesium bromide involves its role as a nucleophile. The magnesium atom in the compound is highly electropositive, making the carbon atom bonded to it nucleophilic. This nucleophilic carbon can attack electrophilic centers in other molecules, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds. The general mechanism involves the formation of a tetrahedral intermediate, followed by protonation to yield the final product.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium bromide: Another Grignard reagent with a phenyl group instead of the (2-iso-propyloxynaphthalen-1-yl) group.
Methylmagnesium bromide: A simpler Grignard reagent with a methyl group.
Ethylmagnesium bromide: Contains an ethyl group and is used in similar types of reactions.
Uniqueness
(2-iso-propyloxynaphthalen-1-yl)magnesium bromide is unique due to the presence of the (2-iso-propyloxynaphthalen-1-yl) group, which imparts specific reactivity and selectivity in organic synthesis. This compound is particularly useful in the synthesis of complex organic molecules where the naphthalenyl group can provide additional stability and electronic effects.
Properties
IUPAC Name |
magnesium;2-propan-2-yloxy-1H-naphthalen-1-ide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13O.BrH.Mg/c1-10(2)14-13-8-7-11-5-3-4-6-12(11)9-13;;/h3-8,10H,1-2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYBOVGDOJOBNC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=[C-]C2=CC=CC=C2C=C1.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrMgO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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